molecular formula C12H20O B8478191 cyclododeca-4,8-dien-1-ol CAS No. 65763-11-3

cyclododeca-4,8-dien-1-ol

Cat. No.: B8478191
CAS No.: 65763-11-3
M. Wt: 180.29 g/mol
InChI Key: XAJLPBKMTIMYBM-UHFFFAOYSA-N
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Description

The compound with the identifier cyclododeca-4,8-dien-1-ol is a chemical substance cataloged in the PubChem database

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclododeca-4,8-dien-1-ol involves specific chemical reactions and conditions. The detailed synthetic routes and reaction conditions are typically proprietary information held by chemical manufacturers. general synthetic methods may include multi-step organic synthesis involving the use of various reagents and catalysts under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to produce the compound on a commercial scale.

Chemical Reactions Analysis

Types of Reactions

cyclododeca-4,8-dien-1-ol can undergo various types of chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include acids, bases, oxidizing agents, and reducing agents. The reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired chemical transformation.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may produce compounds with different functional groups.

Scientific Research Applications

cyclododeca-4,8-dien-1-ol has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of cyclododeca-4,8-dien-1-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to cyclododeca-4,8-dien-1-ol can be identified based on their chemical structure and properties. These may include other compounds cataloged in the PubChem database with similar molecular frameworks or functional groups.

Uniqueness

This compound is unique due to its specific chemical structure, which imparts distinct properties and potential applications. The comparison with similar compounds highlights its unique reactivity, biological activity, and potential for use in various scientific fields.

Conclusion

This compound is a versatile compound with significant potential in scientific research and industrial applications. Its unique chemical properties and reactivity make it a valuable substance for further investigation and development.

Properties

CAS No.

65763-11-3

Molecular Formula

C12H20O

Molecular Weight

180.29 g/mol

IUPAC Name

cyclododeca-4,8-dien-1-ol

InChI

InChI=1S/C12H20O/c13-12-10-8-6-4-2-1-3-5-7-9-11-12/h2,4-5,7,12-13H,1,3,6,8-11H2

InChI Key

XAJLPBKMTIMYBM-UHFFFAOYSA-N

Canonical SMILES

C1CC=CCCC=CCCC(C1)O

Origin of Product

United States

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